molecular formula C16H17NO3 B8332223 Methyl 2-amino-2-(3-(benzyloxy)phenyl)acetate

Methyl 2-amino-2-(3-(benzyloxy)phenyl)acetate

Cat. No. B8332223
M. Wt: 271.31 g/mol
InChI Key: FYHWAKNMKRQTHR-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

To a stirred solution of 2-amino-2-(3-(benzyloxy)phenyl)acetonitrile (1.22 g, 5.3 mmol) in methanol (10 mL) at room temperature was added 2 N HCl in ether (10 mL, 20 mmol). The resulting mixture was heated under reflux for 18 h and concentrated to dryness. The crude material was taken up in ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate (100 mL). The layers were separated and the organic phase dried over magnesium sulfate, filtered and the solvent was removed in vacuo. The residue was loaded onto a SCX cartridge eluting with dichloromethane/methanol followed by 7N ammonia in methanol to afford the title compound (1.0 g, 70%) as a thick orange oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)[C:3]#N.Cl.CC[O:22][CH2:23]C.C[OH:26]>>[NH2:1][CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)[C:3]([O:22][CH3:23])=[O:26]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
NC(C#N)C1=CC(=CC=C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
eluting with dichloromethane/methanol

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OC)C1=CC(=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.